Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Medicinal chemistry Kinase inhibitor design Scaffold optimization

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352515-52-6) is a synthetic pyrrolidine derivative with molecular formula C20H23N3O2 and molecular weight 337.42 g/mol. The compound incorporates a five-membered pyrrolidine ring, a 2-(cyclopropylamino)pyridin-3-yl substituent, and a benzyl carbamate (Cbz) protecting group at the pyrrolidine nitrogen.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
Cat. No. B11825234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)NC4CC4
InChIInChI=1S/C20H23N3O2/c24-20(25-14-15-6-2-1-3-7-15)23-13-5-9-18(23)17-8-4-12-21-19(17)22-16-10-11-16/h1-4,6-8,12,16,18H,5,9-11,13-14H2,(H,21,22)
InChIKeyBGZQTTMGNMFITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate – Procurement-Grade Chemical Profile and Structural Identity


Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352515-52-6) is a synthetic pyrrolidine derivative with molecular formula C20H23N3O2 and molecular weight 337.42 g/mol . The compound incorporates a five-membered pyrrolidine ring, a 2-(cyclopropylamino)pyridin-3-yl substituent, and a benzyl carbamate (Cbz) protecting group at the pyrrolidine nitrogen . It is supplied as a research chemical with purity specifications of NLT 98% (HPLC) or min. 95% , and is classified under pyrrolidine alkaloid derivatives with potential applications in medicinal chemistry and kinase inhibitor research . The compound is available from specialty chemical suppliers serving pharmaceutical R&D and academic laboratories, though discontinuation notices from certain vendors indicate constrained commercial availability .

Why Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate Cannot Be Replaced by In-Class Analogs


Pyrrolidine-based compounds exhibit pronounced pharmacological versatility, yet subtle structural modifications—including ring size (pyrrolidine vs. piperidine), substitution pattern on the pyridine ring, and choice of N-protecting group—can profoundly alter physicochemical properties, conformational preferences, metabolic stability, and target-binding profiles [1]. The target compound's unique combination of a 5-membered pyrrolidine ring (rather than 6-membered piperidine), a cyclopropylamino substituent at the pyridine 2-position, and a Cbz ester protecting group creates a differentiated molecular framework that cannot be replicated by any single commercially available analog . Generic substitution with a piperidine variant (MW 351.44 vs. 337.42), a Boc-protected derivative (MW 226.32), or a des-cyclopropylamino analog (MW 282.34) introduces divergent steric, electronic, and lipophilic properties that may lead to inconsistent synthetic outcomes, altered biological activity, or failed reproducibility in structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate Against Key Analogs


Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Ring: Molecular Weight and Conformational Divergence

The target compound features a pyrrolidine ring (5-membered nitrogen heterocycle), while its closest commercial analog, Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352510-61-2), contains a piperidine ring (6-membered). This ring size difference produces a molecular weight delta of 14.02 Da (337.42 vs. 351.44 g/mol) and a formula difference of CH2 (C20H23N3O2 vs. C21H25N3O2) . In medicinal chemistry, ring size governs conformational puckering: pyrrolidine adopts envelope/twist conformations with pseudorotation, while piperidine preferentially occupies chair conformations, leading to distinct spatial presentation of substituents and divergent target-binding geometries . Both compounds are available at NLT 98% purity from a common supplier .

Medicinal chemistry Kinase inhibitor design Scaffold optimization

Cyclopropylamino Substituent Presence vs. Absence: Molecular Complexity and Predicted Lipophilicity

The target compound contains a cyclopropylamino group at the pyridine 2-position, which is absent in Benzyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1225218-97-2). This functional group contributes an additional nitrogen atom, a cyclopropane ring, and 55.08 Da to the molecular weight (337.42 vs. 282.34 Da) . Literature evidence indicates that cyclopropyl groups, when coupled to amines, can reduce oxidative metabolism and increase drug half-life, though they may also form reactive intermediates via cytochrome P450-mediated N-dealkylation [1]. The additional hydrogen-bond donor (NH) from the cyclopropylamino group increases the H-bond donor count from 0 to 1, potentially enhancing target-binding interactions involving aspartate/glutamate residues . The des-cyclopropylamino analog is available at min. 95% purity .

Drug design Metabolic stability Structure-activity relationship

Cbz (Benzyl Carbamate) vs. Boc (tert-Butyl Carbamate) Protecting Group: Acid Stability and Deprotection Orthogonality

The target compound employs a Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen, whereas tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9) utilizes a Boc (tert-butyloxycarbonyl) group. The molecular weight difference is 111.10 Da (337.42 vs. 226.32 Da) . Critically, the Cbz group is stable under acidic conditions (including TFA treatment) and is removed by catalytic hydrogenolysis (H2, Pd/C), while the Boc group is acid-labile and cleaved by TFA . This orthogonality enables sequential deprotection strategies in multi-step syntheses. The Boc analog has a predicted LogP of 2.08 and a PSA of 41.57 Ų [1], whereas the target compound, with its benzyl ester and additional aromatic ring, is expected to exhibit higher lipophilicity. The Boc analog is available at 95-98% purity .

Synthetic chemistry Protecting group strategy Peptidomimetic synthesis

Carboxylate Ester vs. Aldehyde Functional Group: Synthetic Utility and Downstream Derivatization Potential

The target compound contains a benzyl carbamate (ester) group on the pyrrolidine nitrogen, whereas 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352515-49-1) features an aldehyde group at the same position. The molecular weight difference is 106.13 Da (337.42 vs. 231.29 Da) . The aldehyde analog (C13H17N3O) is significantly smaller and lacks the benzyl protecting functionality entirely. The aldehyde group provides a reactive handle for reductive amination and Grignard additions but is incompatible with strongly basic or nucleophilic conditions without protection, whereas the Cbz ester serves as a stable protected amine that can be carried through multiple synthetic steps before deprotection . The aldehyde analog is available at NLT 98% purity from a common supplier .

Organic synthesis Building block Late-stage functionalization

2-Position vs. 6-Position Cyclopropylamino Substitution on Pyridine: Regioisomeric Differentiation

The target compound bears the cyclopropylamino substituent at the pyridine 2-position, whereas (2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 920284-17-9) carries this group at the pyridine 6-position and additionally replaces the Cbz ester with a phenyl methanone group. The molecular formula differs (C20H23N3O2 vs. C19H21N3O), corresponding to a molecular weight difference of approximately 30 Da . In kinase inhibitor design, the positioning of the hinge-binding cyclopropylamino-pyridine motif relative to the pyrrolidine scaffold dictates the vector of the substituent into the selectivity pocket versus the solvent-exposed region [1]. The 2-substituted regioisomer (target) places the cyclopropylamino group adjacent to the pyrrolidine attachment point, creating a different geometry than the 6-substituted analog where the substituent is para to the pyrrolidine linkage.

Regiochemistry Kinase inhibitor scaffold Binding mode

Optimal Procurement and Application Scenarios for Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylate


Kinase Inhibitor Fragment Library Design Requiring Pyrrolidine-Specific Scaffolds

The 5-membered pyrrolidine ring provides a distinct conformational profile compared to 6-membered piperidine analogs (ΔMW = 14.02 Da). In fragment-based drug discovery programs targeting kinases, the pyrrolidine scaffold offers a different exit vector geometry from the pyridine hinge-binding motif, enabling exploration of chemical space inaccessible to piperidine-based fragments . Procurement of the target compound rather than the piperidine analog is essential when SAR studies require pyrrolidine-specific conformational constraints.

Multi-Step Synthetic Routes Requiring Acid-Stable N-Protection

The Cbz protecting group on the pyrrolidine nitrogen is stable under acidic conditions (including TFA), unlike the Boc group used in the tert-butyl carbamate analog (MW 226.32 Da) . This enables synthetic sequences involving acidic transformations (e.g., Boc deprotection elsewhere in the molecule, acetal cleavage) without premature loss of the pyrrolidine N-protection. The Cbz group's hydrogenolytic removal (H2, Pd/C) provides orthogonal deprotection relative to acid-labile protecting groups .

Structure-Activity Relationship Studies Incorporating Cyclopropylamino Metabolic Stability Modulation

The cyclopropylamino substituent on the pyridine ring distinguishes the target compound (MW 337.42 Da) from the des-cyclopropylamino analog (MW 282.34 Da, Δ = 55.08 Da). Cyclopropyl groups have been demonstrated to reduce oxidative metabolism and extend half-life in certain contexts [1]. This compound serves as a tool to probe the metabolic stability contribution of the cyclopropylamino group in SAR campaigns, where the des-cyclopropylamino analog would provide an inadequate baseline for comparison.

Regioisomeric Probe for Pyridine Hinge-Binder Geometry in Kinase Profiling

The 2-position cyclopropylamino substitution on the pyridine ring creates a distinct hinge-binding geometry compared to the 6-substituted regioisomer (CAS 920284-17-9). In kinase selectivity profiling, the 2-substituted pyridine position directs the pyrrolidine vector toward different regions of the kinase active site than the 6-substituted analog [2]. The target compound is the appropriate procurement choice when evaluating 2-aminopyridine-based hinge-binding motifs rather than 6-aminopyridine scaffolds.

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